molecular formula C14H19BO3 B14151756 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 905966-49-6

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B14151756
CAS No.: 905966-49-6
M. Wt: 246.11 g/mol
InChI Key: CSWLMFQLNHNHFY-CMDGGOBGSA-N
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Description

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a methoxyphenyl group through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-methoxyphenylboronic acid with an appropriate dioxaborinane precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, borates, and substituted derivatives of the original compound. These products can be further utilized in various applications, including organic synthesis and catalysis .

Scientific Research Applications

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborinane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. Additionally, the ethenyl linkage and methoxy group contribute to the compound’s reactivity and specificity in targeting certain molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4-Methoxyphenethylamine

Uniqueness

Compared to similar compounds, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structural features, such as the ethenyl linkage and the presence of a dioxaborinane ring. These features confer distinct reactivity and properties, making it valuable in specialized applications .

Properties

CAS No.

905966-49-6

Molecular Formula

C14H19BO3

Molecular Weight

246.11 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C14H19BO3/c1-14(2)10-17-15(18-11-14)9-8-12-4-6-13(16-3)7-5-12/h4-9H,10-11H2,1-3H3/b9-8+

InChI Key

CSWLMFQLNHNHFY-CMDGGOBGSA-N

Isomeric SMILES

B1(OCC(CO1)(C)C)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

B1(OCC(CO1)(C)C)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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